molecular formula C15H11ClN2OS B186144 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 4298-30-0

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B186144
CAS RN: 4298-30-0
M. Wt: 302.8 g/mol
InChI Key: ARXYASGOOYTBIP-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as BMB-Cl, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide inhibited the activity of the protein kinase AKT, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide decreased the levels of reactive oxygen species (ROS) in human monocytes, which play a role in inflammation and oxidative stress. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide increased the levels of the protein Bax, which is involved in apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, a limitation is that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.

Future Directions

There are several future directions for research on 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
In conclusion, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its synthesis method involves a multi-step process, and it has been investigated for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While there are advantages and limitations to using 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is synthesized through a multi-step process. The first step involves the reaction of 2-amino-6-methylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chloroaniline to yield 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human monocytes. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide had anti-tumor activity in a mouse model of lung cancer by inducing apoptosis in cancer cells. 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has also been investigated for its potential as an anti-viral agent, with one study showing that it inhibited the replication of the hepatitis C virus in vitro.

properties

CAS RN

4298-30-0

Product Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11ClN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)

InChI Key

ARXYASGOOYTBIP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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